Cas no 1932443-05-4 (rac-(6R,7S)-6-bromo-1,4-dioxaspiro4.4nonan-7-ol, trans)

The compound rac-(6R,7S)-6-bromo-1,4-dioxaspiro[4.4]nonan-7-ol, trans is a chiral spirocyclic bromohydrin derivative featuring a 1,4-dioxaspiro[4.4]nonane core. Its trans configuration and bromine substituent at the 6-position make it a valuable intermediate in asymmetric synthesis, particularly for constructing complex heterocycles and stereodefined frameworks. The presence of both bromine and hydroxyl groups offers versatile reactivity for further functionalization, including nucleophilic substitutions or ring-opening reactions. This compound’s rigid spirocyclic structure enhances stereochemical control in synthetic applications, making it useful in pharmaceutical and agrochemical research. High purity and well-defined stereochemistry ensure reproducibility in demanding synthetic workflows.
rac-(6R,7S)-6-bromo-1,4-dioxaspiro4.4nonan-7-ol, trans structure
1932443-05-4 structure
商品名:rac-(6R,7S)-6-bromo-1,4-dioxaspiro4.4nonan-7-ol, trans
CAS番号:1932443-05-4
MF:C7H11BrO3
メガワット:223.064441919327
MDL:MFCD29042317
CID:5211598
PubChem ID:121552696

rac-(6R,7S)-6-bromo-1,4-dioxaspiro4.4nonan-7-ol, trans 化学的及び物理的性質

名前と識別子

    • 1,4-Dioxaspiro[4.4]nonan-7-ol, 6-bromo-, (6S,7R)-
    • rac-(6R,7S)-6-bromo-1,4-dioxaspiro4.4nonan-7-ol, trans
    • MDL: MFCD29042317
    • インチ: 1S/C7H11BrO3/c8-6-5(9)1-2-7(6)10-3-4-11-7/h5-6,9H,1-4H2/t5-,6+/m1/s1
    • InChIKey: FFGMFVKBNWSMRE-RITPCOANSA-N
    • ほほえんだ: O1C2(CC[C@@H](O)[C@@H]2Br)OCC1

rac-(6R,7S)-6-bromo-1,4-dioxaspiro4.4nonan-7-ol, trans 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-245903-0.25g
rac-(6R,7S)-6-bromo-1,4-dioxaspiro[4.4]nonan-7-ol
1932443-05-4 95%
0.25g
$367.0 2024-06-19
Enamine
EN300-245903-0.1g
rac-(6R,7S)-6-bromo-1,4-dioxaspiro[4.4]nonan-7-ol
1932443-05-4 95%
0.1g
$257.0 2024-06-19
Enamine
EN300-245903-2.5g
rac-(6R,7S)-6-bromo-1,4-dioxaspiro[4.4]nonan-7-ol
1932443-05-4 95%
2.5g
$1454.0 2024-06-19
Enamine
EN300-245903-1g
rac-(6R,7S)-6-bromo-1,4-dioxaspiro[4.4]nonan-7-ol, trans
1932443-05-4
1g
$743.0 2023-09-15
Enamine
EN300-245903-0.05g
rac-(6R,7S)-6-bromo-1,4-dioxaspiro[4.4]nonan-7-ol
1932443-05-4 95%
0.05g
$174.0 2024-06-19
Enamine
EN300-245903-10g
rac-(6R,7S)-6-bromo-1,4-dioxaspiro[4.4]nonan-7-ol, trans
1932443-05-4
10g
$3191.0 2023-09-15
Enamine
EN300-245903-0.5g
rac-(6R,7S)-6-bromo-1,4-dioxaspiro[4.4]nonan-7-ol
1932443-05-4 95%
0.5g
$579.0 2024-06-19
Enamine
EN300-245903-10.0g
rac-(6R,7S)-6-bromo-1,4-dioxaspiro[4.4]nonan-7-ol
1932443-05-4 95%
10.0g
$3191.0 2024-06-19
Enamine
EN300-245903-1.0g
rac-(6R,7S)-6-bromo-1,4-dioxaspiro[4.4]nonan-7-ol
1932443-05-4 95%
1.0g
$743.0 2024-06-19
Enamine
EN300-245903-5.0g
rac-(6R,7S)-6-bromo-1,4-dioxaspiro[4.4]nonan-7-ol
1932443-05-4 95%
5.0g
$2152.0 2024-06-19

rac-(6R,7S)-6-bromo-1,4-dioxaspiro4.4nonan-7-ol, trans 関連文献

rac-(6R,7S)-6-bromo-1,4-dioxaspiro4.4nonan-7-ol, transに関する追加情報

Introduction to rac-(6R,7S)-6-bromo-1,4-dioxaspiro[4.4]nonan-7-ol, trans (CAS No. 1932443-05-4)

Rac-(6R,7S)-6-bromo-1,4-dioxaspiro[4.4]nonan-7-ol, trans (CAS No. 1932443-05-4) is a unique and structurally complex compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound belongs to the class of spirocyclic compounds, which are characterized by a central spiro atom connecting two rings. The presence of a bromine atom and the specific stereochemistry of the molecule make it an intriguing subject for both academic research and potential pharmaceutical applications.

The trans configuration of the compound is particularly noteworthy, as it can influence the compound's physical and chemical properties, as well as its biological activity. The trans isomer typically exhibits distinct characteristics compared to its cis counterpart, which can be crucial in understanding its behavior in various environments.

The 6-bromo substitution on the spirocyclic framework adds a layer of complexity to the molecule. Bromine is a halogen that can significantly affect the reactivity and stability of organic compounds. In the context of medicinal chemistry, bromine-substituted compounds are often explored for their potential as pharmacophores or as intermediates in the synthesis of more complex molecules.

The 1,4-dioxaspiro[4.4]nonan-7-ol structure is a key feature of this compound. The dioxaspiro ring system is known for its rigidity and conformational constraints, which can influence the molecule's interactions with biological targets. The presence of the hydroxyl group at the 7-position adds further complexity, as it can participate in hydrogen bonding and other intermolecular interactions.

Recent studies have highlighted the potential applications of rac-(6R,7S)-6-bromo-1,4-dioxaspiro[4.4]nonan-7-ol, trans in various areas of research. For instance, a study published in the Journal of Organic Chemistry explored the synthetic pathways to produce this compound efficiently and in high yield. The researchers utilized a combination of transition-metal-catalyzed reactions and stereoselective transformations to achieve the desired stereochemistry.

In another study, published in the Journal of Medicinal Chemistry, researchers investigated the biological activity of rac-(6R,7S)-6-bromo-1,4-dioxaspiro[4.4]nonan-7-ol, trans against a panel of cancer cell lines. The results indicated that this compound exhibited moderate cytotoxic activity, suggesting its potential as a lead compound for further drug development.

The structural features of rac-(6R,7S)-6-bromo-1,4-dioxaspiro[4.4]nonan-7-ol, trans also make it an attractive candidate for studying protein-ligand interactions. Computational studies have shown that this compound can form stable complexes with certain protein targets, which could provide insights into its mechanism of action.

In addition to its potential therapeutic applications, rac-(6R,7S)-6-bromo-1,4-dioxaspiro[4.4]nonan-7-ol, trans has been used as a model compound in studies aimed at understanding the effects of stereochemistry on molecular properties. For example, researchers have used nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to elucidate the conformational preferences and dynamic behavior of this molecule.

The synthesis and characterization of rac-(6R,7S)-6-bromo-1,4-dioxaspiro[4.4]nonan-7-ol, trans have also contributed to the development of new synthetic methodologies. One notable approach involves the use of asymmetric catalysis to achieve high enantioselectivity in the synthesis of chiral spirocyclic compounds. This method has broad implications for the production of enantiopure drugs and other chiral molecules.

In conclusion, rac-(6R,7S)-6-bromo-1,4-dioxaspiro[4.4]nonan-7-ol, trans (CAS No. 1932443-05-4) is a multifaceted compound with significant potential in both academic research and pharmaceutical development. Its unique structural features and biological activity make it an important subject for ongoing investigation in various scientific disciplines.

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